5-(9H-芴-9-基甲氧羰基)-7,8-二氢-6H-1,5-萘啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

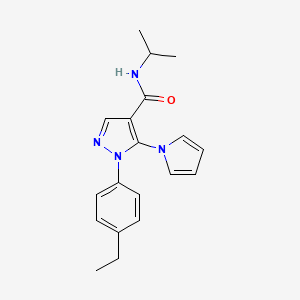

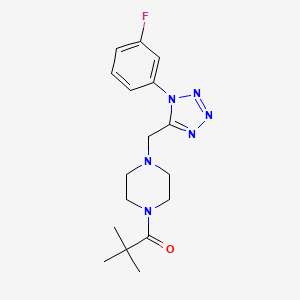

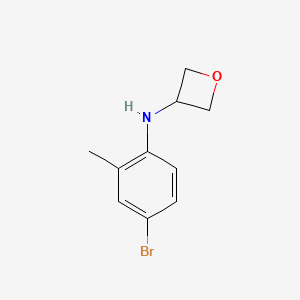

The compound "5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid" is a chemically complex molecule that appears to be related to a class of compounds known for their potential antibacterial properties. The structure of this compound suggests that it may have been designed to target bacterial protein synthesis or to serve as a therapeutic agent against bacterial infections. The presence of the fluorenylmethoxycarbonyl group indicates that it may be used in peptide synthesis as a protective group for amino acids.

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl compounds typically involves multi-step chemical reactions. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a compound with a similar fluorenylmethoxycarbonyl moiety, was achieved in high yield starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which was obtained from potassium thiocyanate . This suggests that the synthesis of the compound may also involve the use of N-Fmoc-thiourea as a key intermediate.

Molecular Structure Analysis

The molecular structure of the compound likely features a naphthyridine core, which is a bicyclic system containing nitrogen atoms that are known to interact with biological targets. The fluorenyl group attached through a methoxycarbonyl linker adds steric bulk and could influence the molecule's binding affinity and specificity. The molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been shown to exhibit enantioselective complexation with pyranosides and dicarboxylic acids, indicating that the fluorene moiety can be an important structural feature for molecular recognition .

Chemical Reactions Analysis

Compounds with the fluorenylmethoxycarbonyl group are often used in peptide synthesis due to their ability to protect the amino group during reactions. The fluorenyl group can be removed under mild acidic conditions, which is a crucial step in the synthesis of peptides. The naphthyridine core of the compound may also undergo various chemical reactions, such as substitution or addition, depending on the presence of reactive sites and the conditions applied.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid" are not detailed in the provided papers, related compounds exhibit moderate whole cell antibacterial activity, which could be attributed to their ability to inhibit bacterial protein synthesis . The presence of a 5-methoxy group has been indicated to be tolerated in the biochemical context, suggesting that the methoxy group in the compound of interest may not significantly detract from its biological activity . Additionally, the synthesis and structure-activity relationships of similar compounds have been explored, with variations in the substituents leading to differences in antibacterial efficacy .

科学研究应用

羟基保护

芴-9-基甲氧羰基 (Fmoc) 基团是所讨论化学物质的组成部分,用于在各种化学合成中保护羟基。这种保护机制在合成复杂有机化合物中至关重要,其中需要选择性反应性。例如,三乙胺在干燥的吡啶溶液中作用可以方便地除去 Fmoc,证明了它在多步有机合成中的效用,而其他碱不稳定的保护基团保持不变 (Gioeli 和 Chattopadhyaya,1982)。

抗菌剂合成

含有这种化学结构的化合物已在抗菌剂的合成中得到探索。例如,具有结构相似性的吡啶酮羧酸的合成和抗菌活性已得到广泛研究。这些化合物在体外和体内抗菌筛选方面显示出希望,使其成为进一步生物学研究的候选者 (Egawa 等人,1984)。

对映选择性络合

该化学物质的结构已被用于分子裂隙的设计,用于各种化合物的对映选择性络合。这一应用在手性识别和分离过程中非常重要,在制药和精细化工行业至关重要。例如,包含 9,9'-螺二[9H-芴] 作为间隔基的分子裂隙已显示出在形成非对映异构体配合物时的自由能差异 (Cuntze 等人,1995)。

固相合成

该化学物质在固相合成技术中也具有相关性,特别是在制备复杂有机分子和聚合物方面。例如,它已用于合成用于高性能有机发光二极管等应用的多功能材料 (Ye 等人,2010)。

药物化学中的构效关系

此外,它在理解药物化学中的构效关系中起着至关重要的作用,特别是在开发新的抗菌剂方面。该化合物化学结构的修饰对于提高抗菌药物的功效和效力至关重要 (Chu 等人,1986)。

属性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-23(28)21-11-12-22-20(25-21)10-5-13-26(22)24(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,11-12,19H,5,10,13-14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVFVXFGQKCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)